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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B1277396 Get Quote

An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate for Measuring Elastase

Activity

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the fluorogenic substrate (Z-Ala-Ala-Ala-
Ala)2Rh110, its application in measuring elastase activity, and detailed protocols for its use.

This substrate is a valuable tool for studying elastase activity in various contexts, including

inflammation, chronic obstructive pulmonary disease (COPD), and other pathological

conditions where elastase is implicated.

Introduction to (Z-Ala-Ala-Ala-Ala)2Rh110
(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific substrate for assaying the activity

of elastase, particularly human neutrophil elastase (HNE). The substrate consists of two tetra-

alanine peptide chains linked to a central rhodamine 110 molecule. In its native state, the

substrate is colorless and non-fluorescent. Upon cleavage by elastase, the highly fluorescent

rhodamine 110 is released, providing a robust and easily detectable signal. This property

makes it an excellent tool for high-throughput screening of elastase inhibitors and for

quantifying elastase activity in biological samples.[1][2]

Physicochemical Properties
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The physical and chemical properties of (Z-Ala-Ala-Ala-Ala)2Rh110 are summarized in the

table below.

Property Value

Molecular Formula C60H66N10O15

Molecular Weight 1167.2 g/mol

Appearance Crystalline solid

Excitation Wavelength (cleaved) ~485 nm

Emission Wavelength (cleaved) ~525 nm

Solubility Soluble in DMF and DMSO

Storage Store at -20°C, protected from light

Principle of the Assay
The measurement of elastase activity using (Z-Ala-Ala-Ala-Ala)2Rh110 is based on a

straightforward enzymatic reaction. The non-fluorescent substrate is specifically cleaved by

active elastase at the peptide bonds. This two-step cleavage releases the rhodamine 110

fluorophore, resulting in a significant increase in fluorescence intensity. The rate of

fluorescence increase is directly proportional to the elastase activity in the sample.
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Enzymatic cleavage of (Z-Ala-Ala-Ala-Ala)2Rh110 by elastase.

Experimental Protocols
Below are detailed methodologies for measuring elastase activity using (Z-Ala-Ala-Ala-
Ala)2Rh110. These protocols are generalized and may require optimization for specific

experimental conditions.

Reagent Preparation
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

However, the optimal pH for human neutrophil elastase can range from 7.5 to 8.5.

Substrate Stock Solution: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)2Rh110 in

anhydrous DMSO or DMF. For example, a 1 mM stock solution can be prepared. Store this

stock solution at -20°C, protected from light. The substrate is stable for at least 4 years when

stored properly.[3]
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Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in an

appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5). The final concentration of the

enzyme in the assay will depend on the specific activity of the enzyme preparation and the

desired reaction rate.

Positive Control: A known concentration of active elastase.

Negative Control: Assay buffer without elastase.

Assay Procedure for Purified Enzyme
This protocol is suitable for determining the kinetic parameters of elastase or for screening

potential inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents
(Buffer, Substrate, Enzyme)

Add Assay Buffer to 96-well plate

Add Enzyme Solution

Add Inhibitor/Vehicle (for screening)

Pre-incubate at 37°C

Initiate reaction by adding Substrate Solution

Measure fluorescence kinetically
(Ex: 485 nm, Em: 525 nm)

Data Analysis
(Calculate reaction rates)

Click to download full resolution via product page

Workflow for in vitro elastase activity assay.

Plate Setup: Add assay buffer to the wells of a black 96-well microplate.
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Enzyme Addition: Add the desired amount of elastase to each well. For inhibitor screening,

add the test compounds at this stage.

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to

equilibrate.[4]

Reaction Initiation: Add the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate to each well to initiate the

reaction. The final substrate concentration should be optimized, but a starting point is

typically in the low micromolar range.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an

excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[5][6][7][8]

Readings should be taken kinetically over a period of time (e.g., every minute for 30-60

minutes).

Assay Procedure for Biological Samples
This protocol can be adapted for measuring elastase activity in samples such as cell culture

supernatants or lysates.[4][5]

Sample Preparation: Prepare the biological samples. If using cell lysates, ensure the lysis

buffer is compatible with the assay conditions.

Plate Setup: Add the biological sample to the wells of a black 96-well microplate. Include

appropriate controls, such as a sample with a known elastase inhibitor to confirm specificity.

Substrate Addition and Incubation: Add the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate to each

well. Incubate the plate at 37°C for a fixed period (e.g., 1.5 hours).[4]

Fluorescence Measurement: After incubation, measure the end-point fluorescence at an

excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[4]

Key Experimental Parameters and Data
While specific kinetic data for (Z-Ala-Ala-Ala-Ala)2Rh110 with human neutrophil elastase are

not readily available in the public domain, the following table summarizes typical experimental

conditions and considerations.
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Parameter
Recommended
Range/Value

Notes

pH 7.5 - 8.5

Human neutrophil elastase

generally exhibits optimal

activity in this range.

Temperature 37°C

This is the standard

temperature for enzymatic

assays involving human

enzymes.[4][5]

Substrate Concentration Varies

Should be optimized for each

assay. For kinetic studies, a

range of concentrations

bracketing the Km value

should be used.

Enzyme Concentration Varies

Should be titrated to ensure a

linear reaction rate over the

desired time course.

Incubation Time Varies

For kinetic assays, continuous

measurement is preferred. For

endpoint assays, incubation

times can range from 30

minutes to several hours.[4]

Limit of Detection Low ng/mL to pg/mL range

Rhodamine 110-based assays

are generally very sensitive,

with some studies reporting

detection in the pg/mL range

for other proteases.[1]

Data Analysis
For kinetic assays, the rate of the reaction (V) is determined from the slope of the linear portion

of the fluorescence versus time plot. To determine the Michaelis-Menten constant (Km) and the
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maximum reaction velocity (Vmax), the reaction rates are measured at various substrate

concentrations and the data are fitted to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

For inhibitor screening, the percentage of inhibition can be calculated using the following

formula:

% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited

reaction ] * 100

Screening Library of Compounds

Primary Screen:
Measure % inhibition at a single concentration

Identify 'Hits'
(Compounds with significant inhibition)

Secondary Screen:
Determine IC50 values for hits

Characterize Mechanism of Inhibition
(e.g., competitive, non-competitive)

Click to download full resolution via product page

Logical workflow for elastase inhibitor screening.

Conclusion
The (Z-Ala-Ala-Ala-Ala)2Rh110 substrate is a powerful and sensitive tool for the measurement

of elastase activity. Its fluorogenic nature makes it well-suited for high-throughput screening
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and for the sensitive detection of elastase in various biological contexts. While detailed, publicly

available kinetic data for this specific substrate with human neutrophil elastase is limited, the

provided protocols and guidelines offer a solid foundation for its application in research and

drug development. Further optimization of assay conditions is recommended to ensure the

accuracy and reproducibility of results for specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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